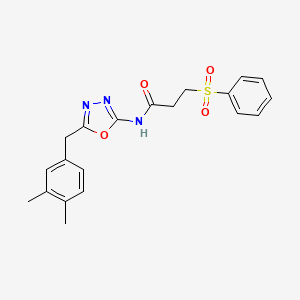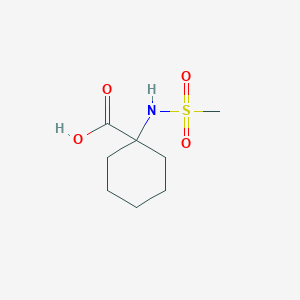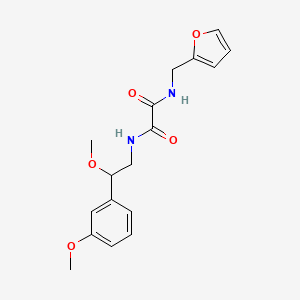![molecular formula C21H21FN2O4S B2927436 N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide CAS No. 895785-67-8](/img/structure/B2927436.png)
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative with a thiazole ring and a fluorophenyl group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . The thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur . The fluorophenyl group is a phenyl ring with a fluorine substitution, which can alter the chemical properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide core, the thiazole ring, and the fluorophenyl group. The positions and orientations of these groups in the molecule could significantly influence its chemical properties and biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The amide group in benzamides, the nitrogen and sulfur in the thiazole ring, and the fluorine in the fluorophenyl group could all participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amide, thiazole ring, and fluorophenyl group) would all play a role .Aplicaciones Científicas De Investigación
Anticancer Activity
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide and its derivatives have shown promising results in anticancer research. Studies indicate that these compounds exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The effectiveness of these compounds has been compared with reference drugs like etoposide, showing in some cases higher anticancer activities (Ravinaik et al., 2021).
Antimicrobial Properties
Research has also focused on the antimicrobial properties of derivatives containing the 4-fluorobenzamide moiety. These compounds have been tested against various bacterial strains and fungi, demonstrating significant antimicrobial activity. The presence of a fluorine atom in these compounds is crucial for enhancing their antimicrobial efficacy (Desai et al., 2013).
Radiochemical Synthesis
In radiochemistry, compounds like N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide, which are closely related to N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide, have been synthesized. These compounds are used as prosthetic groups for radiolabeling peptides and proteins, highlighting their potential application in medical imaging and diagnostics (Kiesewetter et al., 2011).
Anticonvulsant Activity
Certain derivatives of 1,3,4-thiadiazole, which share structural similarities with N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide, have shown potential as anticonvulsants. These compounds exhibit high anticonvulsive activity and are considered for further preclinical studies (Sych et al., 2018).
Antioxidant Activity
Research into 4-fluorobenzamide derivatives has also revealed promising antioxidant activity. Studies involving these compounds, particularly those containing the 4-fluorophenyl group, have demonstrated their effectiveness as antioxidants (El Nezhawy et al., 2009).
Mecanismo De Acción
Target of Action
It is known that both indole and thiazole derivatives, which are structural components of the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . Similarly, thiazole derivatives are characterized by the delocalization of a lone pair of π-electrons of the sulfur atom , which may influence their interaction with targets.
Biochemical Pathways
It is known that indole and thiazole derivatives can influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may have an impact on metabolic pathways.
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s solubility may influence its absorption and distribution in the body.
Result of Action
Given the broad-spectrum biological activities of indole and thiazole derivatives , it can be inferred that the compound may have a variety of effects at the molecular and cellular level.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-26-17-10-14(11-18(27-2)19(17)28-3)20(25)23-9-8-16-12-29-21(24-16)13-4-6-15(22)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOOFHPGOPDXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2927354.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid](/img/structure/B2927356.png)
![2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2927357.png)



![5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927361.png)
![2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol](/img/structure/B2927365.png)
![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2927366.png)



![7-[(Z)-2-(2-thienyl)ethenyl]-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2927376.png)